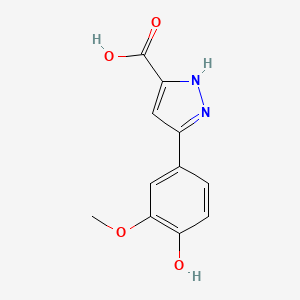
5-(4-hydroxy-3-methoxyphenyl)-1H-pyrazole-3-carboxylic acid
Overview
Description
The compound “5-(4-hydroxy-3-methoxyphenyl)-1H-pyrazole-3-carboxylic acid” is a pyrazole derivative. Pyrazoles are a class of organic compounds with a five-membered aromatic ring containing two nitrogen atoms. The “4-hydroxy-3-methoxyphenyl” part suggests the presence of a phenolic group (hydroxy group attached to a benzene ring) and a methoxy group (CH3O-), which are common in many bioactive compounds .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the pyrazole ring, possibly through a reaction known as a 1,3-dipolar cycloaddition or a Knorr pyrazole synthesis. The phenolic and methoxy groups could be introduced through a substitution reaction .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyrazole ring attached to a phenolic group at the 5-position and a carboxylic acid group at the 3-position .Chemical Reactions Analysis
As a pyrazole derivative, this compound could undergo a variety of chemical reactions. The phenolic and methoxy groups could participate in electrophilic aromatic substitution reactions, and the carboxylic acid group could undergo reactions typical of carboxylic acids, such as esterification .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the carboxylic acid group would likely make the compound acidic, and the phenolic group could contribute to its antioxidant properties .Scientific Research Applications
Synthesis and Characterization
Recent research has explored the synthesis of novel pyrazole derivatives, emphasizing their structural and spectroscopic evaluations. The creation of these compounds often involves reactions that yield intermediates with potential for further chemical manipulation. For instance, the synthesis of new pyrazole and pyrazolo[1,5-a]pyrimidine derivatives has been reported, which were evaluated for their cytotoxic activity against certain cell lines, showcasing the methodological advances in pyrazole chemistry (Ashraf S. Hassan, T. Hafez, Souad A. Osman, 2014).
Structural and Spectroscopic Analysis
Detailed spectroscopic and structural analyses are vital for understanding the properties of these compounds. For example, a study on the nonlinear optical properties of 3,5-bis(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioic O-acid highlighted the compound's crystal structure and its implications for nonlinear optical activity (Ö. Tamer, N. Dege, D. Avcı, Y. Atalay, İ. Özer İlhan, Mehmet Çadir, 2015).
Potential Biological Activities
The exploration of biological activities is another significant application, where compounds derived from pyrazole structures are assessed for their potential therapeutic uses. Research into the antimicrobial activity of novel Schiff bases using pyrazole derivatives represents this application, indicating the compounds' potential in addressing microbial resistance (Divyaraj Puthran, B. Poojary, Nikil Purushotham, N. Harikrishna, S. Nayak, Vinuta Kamat, 2019).
Molecular Docking Studies
Molecular docking studies offer insights into the interaction of pyrazole derivatives with biological targets, providing a foundation for the development of new therapeutic agents. An example includes the investigation of SDH inhibitors for fungal strains, where novel pyrazole-carboxylic acid derivatives demonstrated superior activity, underscoring the importance of structural modification for enhancing biological efficacy (Hao Liu, Dongguo Xia, Rui Hu, Wei Wang, Xiang Cheng, Aifeng Wang, Qin Zhang, Xianhai Lv, 2020).
Safety And Hazards
properties
IUPAC Name |
3-(4-hydroxy-3-methoxyphenyl)-1H-pyrazole-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O4/c1-17-10-4-6(2-3-9(10)14)7-5-8(11(15)16)13-12-7/h2-5,14H,1H3,(H,12,13)(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPWHJFYYXXCQFH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C2=NNC(=C2)C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-hydroxy-3-methoxyphenyl)-1H-pyrazole-3-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-[(4-methyl-1H-pyrazol-1-yl)methyl]cyclobutan-1-ol](/img/structure/B1459889.png)
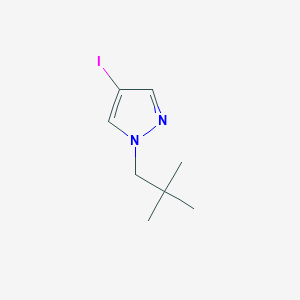
![2-({2-[(4-Methylphenyl)amino]-2-oxoethyl}thio)ethyl chloroacetate](/img/structure/B1459893.png)
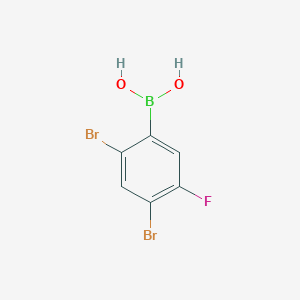
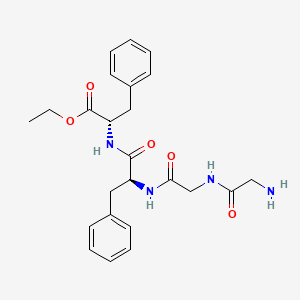
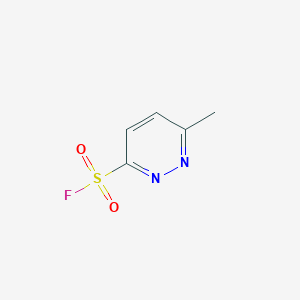
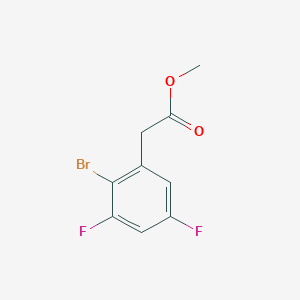
![Racemic-(3S,3aS,6aS)-tert-butyl 3-(hydroxymethyl)tetrahydro-2H-furo[2,3-c]pyrrole-5(3H)-carboxylate](/img/structure/B1459903.png)
![7,7-dimethyl-1H,4H,5H,6H,7H,8H-pyrazolo[4,3-c]azepin-4-one](/img/structure/B1459904.png)
![1,6-Dimethyl-2-oxo-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1,2-dihydro-pyridine-3-carboxylic acid methyl ester](/img/structure/B1459905.png)
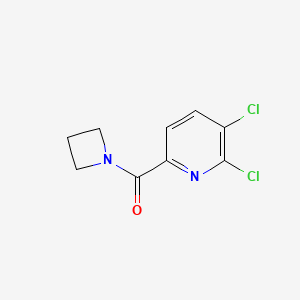
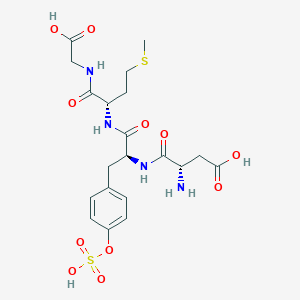
![Racemic-(2R,3aS,7aS)-5-(tert-butoxycarbonyl)octahydrofuro[3,2-c]pyridine-2-carboxylic acid](/img/structure/B1459908.png)